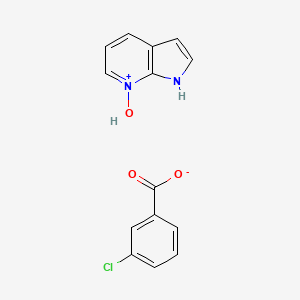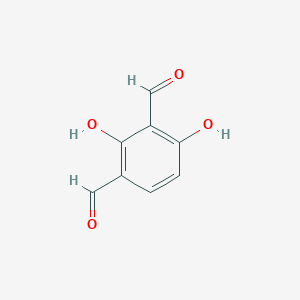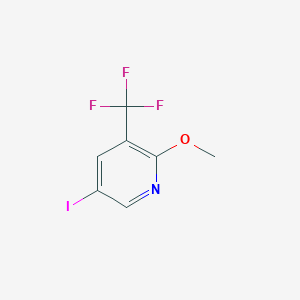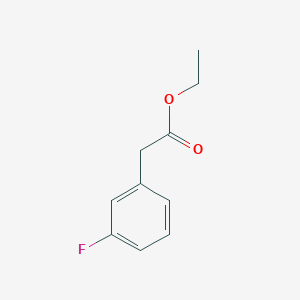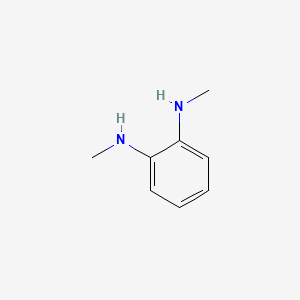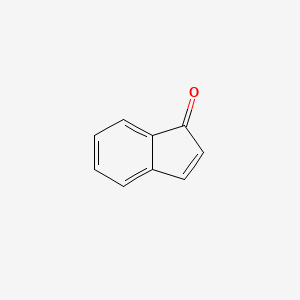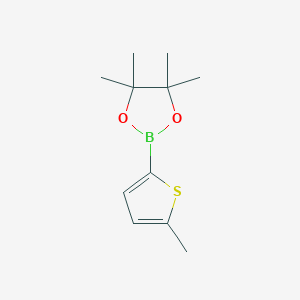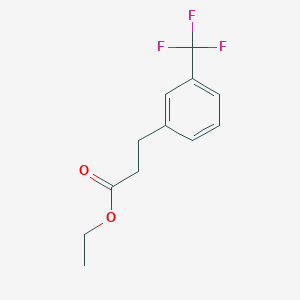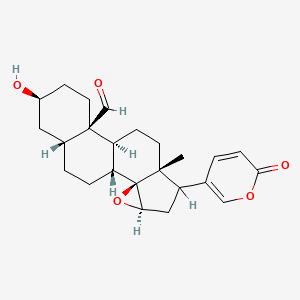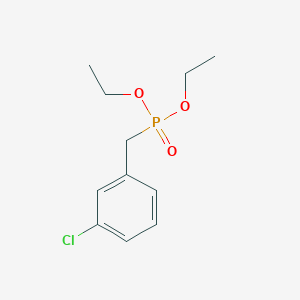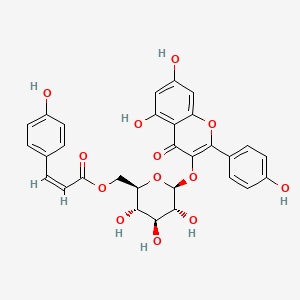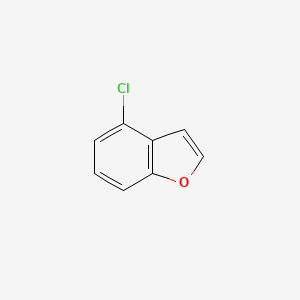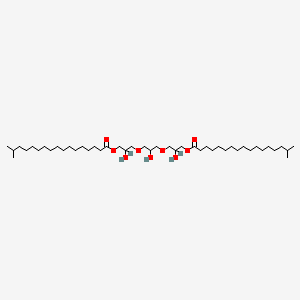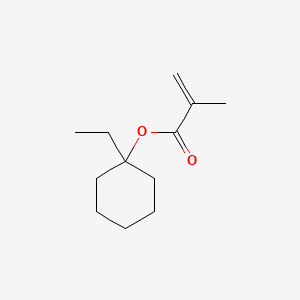
1-Ethylcyclohexyl methacrylate
Descripción general
Descripción
1-Ethylcyclohexyl methacrylate (ECHM) is a type of methacrylate monomer, a monofunctional acrylate monomer that is used in the synthesis of polymers and other materials. It is a colorless liquid with a faint odor and a low volatility. ECHM is used in a variety of industries, including the production of adhesives, coatings, elastomers, and plastics. It is also used in the production of polymers and other materials used in medical and industrial applications.
Aplicaciones Científicas De Investigación
Application 1: Cold Flow Improver for Biodiesel Blends
- Summary of the Application : Methacrylate copolymers, including 1-Ethylcyclohexyl methacrylate, are used as cold flow improvers for biodiesel blends. The poor cold flow property is a major obstacle in the utilization of high proportion biodiesel blends in engines .
- Methods of Application : These copolymers are synthesized at various molar ratios by radical polymerization. The structures of the resulting copolymers are analyzed and characterized by FTIR, GPC, and 1H NMR .
- Results or Outcomes : The cold filter plugging point (CFPP) and solid point (SP) of B20 biodiesel blend decreased to a varied extent after treatment with these copolymers. The greatest reduction on the CFPP and SP of B20 was by 18 °C and 25 °C respectively at 2000 ppm dosage .
Application 2: Versatile Material for Various Fields
- Summary of the Application : Acrylate and methacrylate polymers, including 1-Ethylcyclohexyl methacrylate, are widely employed in several fields due to their versatility and easy derivatization routes .
- Methods of Application : These polymers are synthesized and then used in various applications due to their useful characteristics like good biocompatibility, capping ability toward metal clusters, low price, potentially recyclability and reusability .
- Results or Outcomes : These polymers have found applications in medical, electronic, food packaging and environmental remediation fields .
Application 3: Analog Semiconductor
- Summary of the Application : 1-Ethylcyclohexyl methacrylate can be used as an analog semiconductor .
- Results or Outcomes : The use of 1-Ethylcyclohexyl methacrylate as an analog semiconductor could potentially improve the performance of electronic devices .
Application 4: Light Emitting Diode (LED) and Solar Photovoltaic
- Summary of the Application : 1-Ethylcyclohexyl methacrylate can be used in the production of light emitting diodes (LEDs) and solar photovoltaic cells .
- Results or Outcomes : The use of 1-Ethylcyclohexyl methacrylate in these applications could potentially enhance the efficiency of LEDs and solar photovoltaic cells .
Application 5: Coating Material
- Summary of the Application : 1-Ethylcyclohexyl methacrylate can be used as a coating material .
- Results or Outcomes : The use of 1-Ethylcyclohexyl methacrylate as a coating material could potentially enhance the durability and longevity of the coated surfaces .
Application 6: Adhesive Material
Propiedades
IUPAC Name |
(1-ethylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIKOPEGIZINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463687 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylcyclohexyl methacrylate | |
CAS RN |
274248-09-8 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

